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Compound of Interest

Compound Name: JHU37160

Cat. No.: B2879511 Get Quote

A comprehensive analysis of JHU37160 reveals its superior in vivo efficacy and potency

compared to previous generations of DREADD (Designer Receptors Exclusively Activated by

Designer Drugs) agonists. This guide provides researchers, scientists, and drug development

professionals with a detailed comparison, supported by experimental data, to facilitate informed

decisions in the design of chemogenetic studies.

JHU37160 has emerged as a powerful tool in neuroscience, offering enhanced potency and

brain penetrance over its predecessors, such as clozapine-N-oxide (CNO) and Compound 21

(C21).[1][2][3][4] These characteristics allow for more precise and robust manipulation of

neuronal activity in vivo at lower doses, minimizing potential off-target effects.[1][5] This guide

delves into the evidence supporting the improved in vivo performance of JHU37160.

Comparative In Vivo Potency
JHU37160 demonstrates significantly higher potency in activating both hM3Dq and hM4Di

DREADDs in vivo across multiple species, including mice, rats, and monkeys.[1][4]

Experimental data consistently shows that JHU37160 elicits robust and selective behavioral

and neuronal responses at doses substantially lower than those required for CNO and C21.[1]
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Compound
Animal
Model

DREADD
Receptor

Effective
Dose Range
(in vivo)

Observed
Effect

Reference

JHU37160

D1-hM3Dq &

D1-hM4Di

Mice

hM3Dq,

hM4Di

0.01 - 1

mg/kg

Selective

inhibition of

locomotor

activity

[1][5]

JHU37160
TH-hM3Dq

Rats
hM3Dq

0.01 - 0.3

mg/kg

Robust and

selective

increases in

locomotion

[4][5]

JHU37160

Mice (in vivo

electrophysiol

ogy)

hM4Di 0.1 mg/kg

Rapid and

potent

inhibition of

light-evoked

neuronal

activation

[4][5]

JHU37160
Rats (PET

imaging)
hM4Di 0.1 mg/kg

Approximatel

y 80%

occupancy of

cortical

hM4Di

[1][4]

JHU37160

Macaques

(PET

imaging)

hM4Di 0.1 mg/kg

Displacement

of

[11C]clozapin

e from

DREADDs

[1][4]

Compound

21 (C21)

Rodents hM3Dq 1 - 3 mg/kg Reported to

have low

brain

penetrance

and weak in

vivo

[1][4][6]
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DREADD

occupancy

Clozapine-N-

Oxide (CNO)
Mice Not specified 0.3 - 1 mg/kg

Considered

safe for

motivated

reward-

seeking

behavior

tests, but has

poor brain

entry and

converts to

clozapine

[1][3][6]

Enhanced Brain Penetrance and DREADD
Occupancy
A critical advantage of JHU37160 is its ability to efficiently cross the blood-brain barrier and

achieve high occupancy of DREADD receptors in the central nervous system.[1][7] Studies in

mice have shown that JHU37160 achieves brain concentrations approximately 8-fold higher

than in serum, indicating active transport and sequestration in brain tissue.[7] This contrasts

sharply with CNO, which has poor brain entry, and C21, which exhibits low brain penetrance.[1]

[4] Positron Emission Tomography (PET) imaging studies have visually confirmed the high

DREADD occupancy of JHU37160 in both rats and macaques.[1][4][7]

Signaling Pathways and Mechanism of Action
JHU37160 acts as a potent agonist at two of the most commonly used DREADDs: the Gq-

coupled hM3Dq and the Gi-coupled hM4Di receptors. These receptors are modified human

muscarinic acetylcholine receptors that are unresponsive to the endogenous ligand

acetylcholine but are selectively activated by synthetic ligands like JHU37160.
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JHU37160 Signaling Pathways

hM3Dq (Gq-coupled) Pathway

hM4Di (Gi-coupled) Pathway
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Adenylyl Cyclase

inhibits
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Neuronal Inhibition
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JHU37160 activates Gq- and Gi-coupled DREADDs.
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Experimental Protocols
The following are summaries of key in vivo experimental protocols used to evaluate the

potency of JHU37160.

Locomotor Activity in Mice
Animal Models: Transgenic D1-hM3Dq and D1-hM4Di mice, along with wild-type littermates.

[1]

Drug Administration: JHU37160 administered via intraperitoneal (IP) injection at doses

ranging from 0.01 to 1 mg/kg.[1][4]

Procedure: Following injection, mice are placed in an open-field arena, and their locomotor

activity is recorded and analyzed over a specified period.

Analysis: Locomotor activity is quantified by measuring the total distance traveled, and the

results are compared between DREADD-expressing mice and wild-type controls. Statistical

analysis, such as a two-way repeated measures ANOVA followed by Dunnett's multiple

comparison tests, is used to determine significance.[1][4]
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Experimental Workflow: Locomotor Activity
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Workflow for assessing in vivo locomotor effects.

In Vivo Electrophysiology in Mice
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Animal Model: Mice co-expressing hM4Di and a light-drivable channelrhodopsin (e.g.,

ChrimsonR) in a specific neuronal pathway.[4][8]

Procedure: Optrodes are implanted in the target brain region to allow for both optical

stimulation and electrical recording of neuronal activity.[4][8] Light pulses are delivered to

evoke neuronal activation.

Drug Administration: JHU37160 is administered systemically (e.g., 0.1 mg/kg, IP).[4][8]

Measurement: The effect of JHU37160 on light-evoked neuronal firing is recorded and

quantified. A rapid and potent inhibition of neuronal activation following JHU37160
administration indicates effective hM4Di-mediated neuronal silencing.[4][8]

Considerations and Potential Off-Target Effects
While JHU37160 demonstrates superior potency and selectivity, it is important for researchers

to be aware of potential dose-dependent off-target effects. For instance, high doses of

JHU37160 (e.g., 1 mg/kg) have been reported to produce anxiogenic-like effects in male rats.

[9][10] Additionally, a very high dose of 10 mg/kg was found to be sedative and inhibit

spontaneous locomotor activity in mice.[6] Therefore, it is crucial to perform careful dose-

response studies to identify the optimal concentration that maximizes DREADD-mediated

effects while minimizing off-target responses.

Conclusion
The development of JHU37160 represents a significant advancement in chemogenetic

technology. Its high in vivo potency, excellent brain penetrance, and robust DREADD activation

at low doses make it a superior alternative to CNO and C21 for many applications. By providing

more reliable and potent control over neuronal activity, JHU37160 empowers researchers to

dissect the complexities of neural circuits and their role in behavior with greater precision.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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